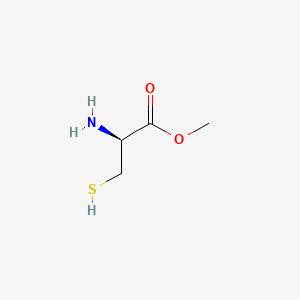

d-Cysteine methyl ester

Vue d'ensemble

Description

D-Cysteine methyl ester is a chemical compound that has been gaining popularity in the scientific community due to its unique properties and potential applications. This compound is a derivative of cysteine, an amino acid that is commonly found in proteins. This compound has been found to possess antioxidant properties, making it a potential candidate for use in various scientific research applications.

Applications De Recherche Scientifique

Complex Formation and Bio-Relevant Ligand Interactions

d-Cysteine methyl ester, in the form of S-methyl-l-cysteinate, is involved in complex-formation equilibria with various bio-relevant ligands. This includes interactions with amino acids, peptides, dicarboxylic acids, and DNA constituents. These interactions have implications for understanding molecular binding modes and kinetics in biological systems (Shehata et al., 2008).

Reactivity and Structure in Radical Cations

The cysteine methyl ester radical cation, a molecule of interest in the gas phase, has been studied for its reactivity and structure. This research contributes to our understanding of radical ion-molecule reactions, which is significant in fields like atmospheric chemistry and molecular physics (Osburn et al., 2011).

Oxidation Processes in Solvents

Investigations into the oxidation processes of l-cysteine and its methyl and ethyl esters in solvents like dimethyl sulfoxide have provided insights into the kinetics and thermodynamics of these reactions. This research is relevant for understanding the behavior of cysteine in different oxidative states, which is crucial for designing cysteine-based molecular models (Dougherty et al., 2017).

Environmental Applications in Heavy Metal Removal

Modified forms of this compound, such as cysteine methyl ester modified graphite powder, have been used for environmental purposes, particularly in the removal of palladium ions from aqueous systems. This has implications for environmental cleanup and water filtration technologies (Abiman et al., 2008).

Interaction with Biological Membranes

Studies on the interaction of this compound with biological membranes, such as dipalmitoylphosphatidylcholine monolayers, have provided insights into molecular interactions at the cellular level. This research is significant for understanding how modifications in cysteine structure can influence cell membrane properties (Arias et al., 2019).

Orientations Futures

Mécanisme D'action

Target of Action

D-Cysteine Methyl Ester, also known as Methyl D-Cysteinate, primarily targets cysteine residues . Cysteine residues are ideal for targeting with covalent drugs due to their rich chemistry through their nucleophilic thiol group and their rarity in proteins . This compound is also used as a commercial drug with mucolytic activity .

Mode of Action

The compound interacts with cysteine thiols in a rapidly reversible manner . This interaction is facilitated by electron-deficient olefins, including acrylamides . The installation of a nitrile group increases the olefins’ intrinsic reactivity, but paradoxically eliminates the formation of irreversible adducts .

Biochemical Pathways

This compound is involved in the cysteine and methionine metabolism pathways . In these pathways, cysteine is synthesized from serine through different pathways in different organism groups . In animals, methionine-derived homocysteine is used as a sulfur source and its condensation product with serine (cystathionine) is converted to cysteine .

Pharmacokinetics

It’s used for chronic and acute respiratory disorders , suggesting that it has suitable bioavailability for therapeutic use.

Result of Action

The primary result of this compound’s action is its mucolytic activity . It fluidifies mucus in chronic and acute respiratory disorders . Additionally, it has been shown to prevent and reverse the deleterious effects of opioids on breathing without compromising analgesia .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s ability to interact with intracellular signaling events involved in acquisition to physical dependence to fentanyl is key to its effectiveness . .

Analyse Biochimique

Biochemical Properties

D-Cysteine methyl ester plays a role in biochemical reactions, particularly in the context of respiratory disorders

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a mucolytic agent . It helps in fluidifying mucus in chronic and acute respiratory disorders

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-sulfanylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYHPZGUONZRGO-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CS)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CS)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

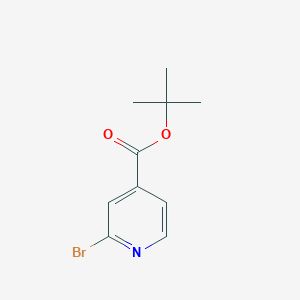

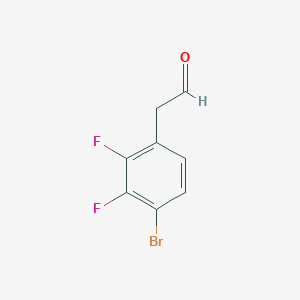

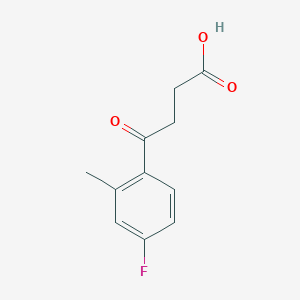

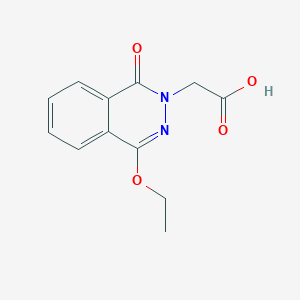

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

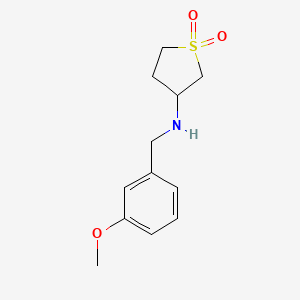

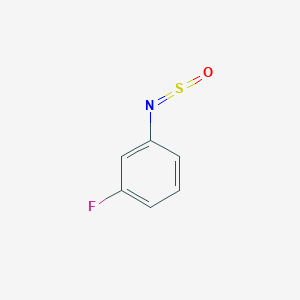

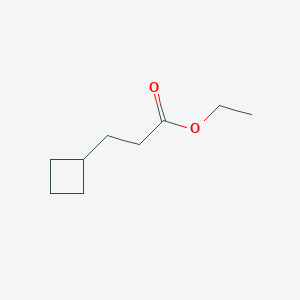

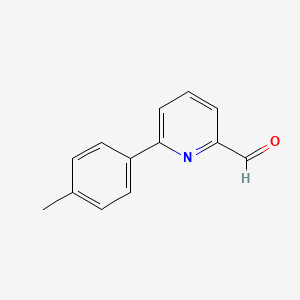

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride](/img/structure/B3164081.png)

![N-Benzyl-1-[6-(2,4-difluorophenyl)-2-pyridyl]methanamine](/img/structure/B3164097.png)